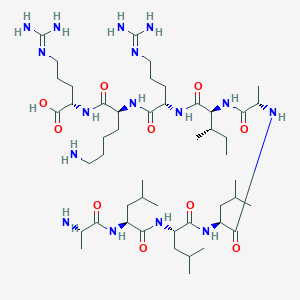
(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid” is a complex organic molecule with multiple functional groups, including amino, guanidino, and isobutyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the core structure: This involves the assembly of the main carbon backbone through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, guanidino, and isobutyl groups are introduced through specific reactions such as amination, guanidination, and alkylation.
Purification: The final compound is purified using techniques like chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The guanidino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.
Protein Interaction: It can be used to study protein-ligand interactions.
Medicine
Drug Development: The compound may serve as a lead compound for developing new drugs.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Biotechnology: It can be used in biotechnological applications such as biosensors.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules.
類似化合物との比較
Similar Compounds
(2S,5S,8S,11S,14S,17S,20S,23S,26S)-26-Amino-5-(4-aminobutyl)-11-((S)-sec-butyl)-2,8-bis(3-guanidinopropyl)-17,20,23-triisobutyl-14-methyl-4,7,10,13,16,19,22,25-octaoxo-3,6,9,12,15,18,21,24-octaazaheptacosan-1-oic acid analogs: Compounds with similar structures but slight modifications in functional groups.
Peptides and Proteins: Larger biomolecules with similar amino acid sequences.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C48H92N16O10 |
|---|---|
分子量 |
1053.3 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C48H92N16O10/c1-11-28(8)37(45(72)59-32(17-14-20-55-47(51)52)40(67)58-31(16-12-13-19-49)41(68)60-33(46(73)74)18-15-21-56-48(53)54)64-39(66)30(10)57-42(69)34(22-25(2)3)62-44(71)36(24-27(6)7)63-43(70)35(23-26(4)5)61-38(65)29(9)50/h25-37H,11-24,49-50H2,1-10H3,(H,57,69)(H,58,67)(H,59,72)(H,60,68)(H,61,65)(H,62,71)(H,63,70)(H,64,66)(H,73,74)(H4,51,52,55)(H4,53,54,56)/t28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChIキー |
CFJIPYQLYVNCGD-ZHTQEPFFSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-1,2-oxazolidin-3-one](/img/structure/B12925544.png)
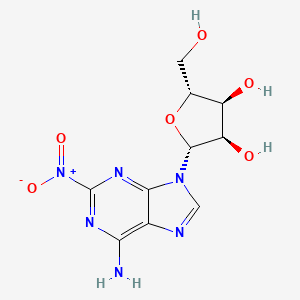
![4-[4-(2-Methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B12925561.png)
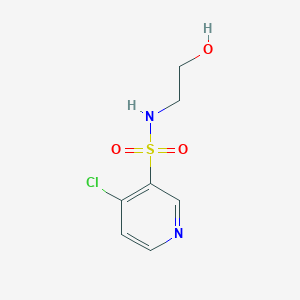
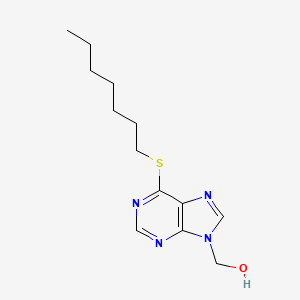

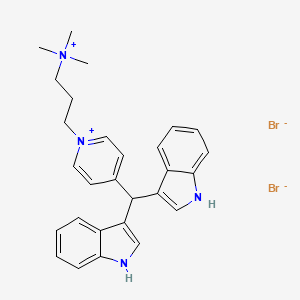
![2-Chloro-3-methyl-4-((1S,3R,5S)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12925581.png)

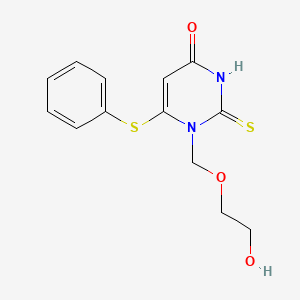
![[(2R,3S,4R,5R)-4-amino-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12925623.png)
![Rel-(1R,5S)-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12925632.png)

![5-Benzyl-6-ethyl-3-methoxy-2,3-dihydro-7h-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B12925638.png)
